molecular formula C7H7FO3S2 B2703278 3-(Methylsulfanyl)phenyl sulfurofluoridate CAS No. 2411274-22-9

3-(Methylsulfanyl)phenyl sulfurofluoridate

Cat. No.: B2703278
CAS No.: 2411274-22-9
M. Wt: 222.25
InChI Key: QMXXOJWAJDRIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfanyl)phenyl sulfurofluoridate is an organosulfur compound that features a phenyl ring substituted with a methylsulfanyl group and a sulfurofluoridate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)phenyl sulfurofluoridate typically involves the reaction of a phenol derivative with sulfuryl fluoride in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the process is efficient, yielding the desired product with high selectivity and stability .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)phenyl sulfurofluoridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Coupling: Biaryl derivatives.

Scientific Research Applications

3-(Methylsulfanyl)phenyl sulfurofluoridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)phenyl sulfurofluoridate involves its reactivity as an electrophilic reagent. The sulfurofluoridate group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)phenyl sulfurofluoridate is unique due to its specific substituents, which confer distinct reactivity and stability. Its methylsulfanyl group provides different chemical properties compared to other similar compounds, making it valuable in specific applications .

Properties

IUPAC Name

1-fluorosulfonyloxy-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S2/c1-12-7-4-2-3-6(5-7)11-13(8,9)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXXOJWAJDRIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.